molecular formula C22H17F2NO3 B13749570 3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate CAS No. 1095208-38-0

3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate

Cat. No.: B13749570
CAS No.: 1095208-38-0
M. Wt: 381.4 g/mol
InChI Key: KIZLRJBXUFJZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(dimethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate is an organic compound with a complex structure that includes a biphenyl core substituted with dimethylcarbamoyl and difluoro groups, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate typically involves multiple stepsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(dimethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-(dimethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(dimethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(dimethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate include:

Uniqueness

What sets 3-(dimethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

1095208-38-0

Molecular Formula

C22H17F2NO3

Molecular Weight

381.4 g/mol

IUPAC Name

[4-(2,4-difluorophenyl)-2-(dimethylcarbamoyl)phenyl] benzoate

InChI

InChI=1S/C22H17F2NO3/c1-25(2)21(26)18-12-15(17-10-9-16(23)13-19(17)24)8-11-20(18)28-22(27)14-6-4-3-5-7-14/h3-13H,1-2H3

InChI Key

KIZLRJBXUFJZNT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.